2-(3,5-Dimethylpyridin-2-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(3,5-Dimethylpyridin-2-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H12ClNO2S. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a pyridine ring substituted with two methyl groups and an ethane-1-sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyridin-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of 3,5-dimethylpyridine with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is often purified through techniques such as recrystallization or chromatography to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpyridin-2-yl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile, with the addition of a base to neutralize the by-products.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products
The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(3,5-Dimethylpyridin-2-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate compounds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including drugs with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylpyridin-2-yl)ethanol: This compound has a similar pyridine ring structure but contains an ethanol group instead of a sulfonyl chloride group.
5-Methoxy-2-benzimidazolethiol: Although structurally different, this compound shares some reactivity characteristics with 2-(3,5-Dimethylpyridin-2-yl)ethane-1-sulfonyl chloride.
Uniqueness
This compound is unique due to its combination of a pyridine ring with a sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various research and industrial applications.
Properties
Molecular Formula |
C9H12ClNO2S |
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Molecular Weight |
233.72 g/mol |
IUPAC Name |
2-(3,5-dimethylpyridin-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO2S/c1-7-5-8(2)9(11-6-7)3-4-14(10,12)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
VJMYWCINMZIFAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CCS(=O)(=O)Cl)C |
Origin of Product |
United States |
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